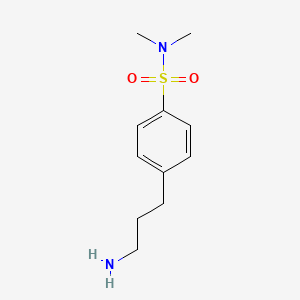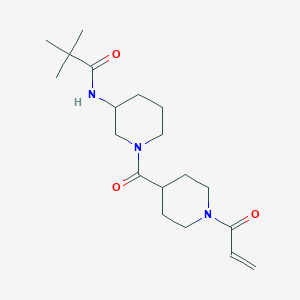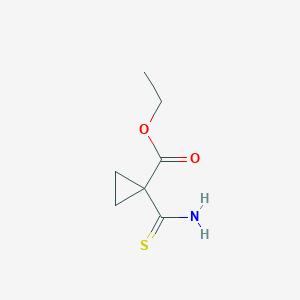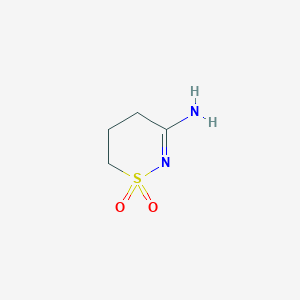
3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 3-hydroxyphenylacetic acid. A common method includes the following steps:
Bromination: 3-Hydroxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the hydroxyl group.
Hydroxylation: The resulting 2-bromo-3-hydroxyphenylacetic acid is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide in an alkaline medium to introduce the second hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(2-Bromo-3-hydroxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of compounds like 3-(2-Methoxy-3-hydroxyphenyl)-2-hydroxypropanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving brominated phenolic compounds. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the bromine atom and hydroxyl groups contributes to its biological activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications, including the synthesis of dyes, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Fluoro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Iodo-3-hydroxyphenyl)-2-hydroxypropanoic acid
Uniqueness
Compared to its analogs, 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Eigenschaften
Molekularformel |
C9H9BrO4 |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
InChI-Schlüssel |
BBGJNDSYKYLZPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)Br)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


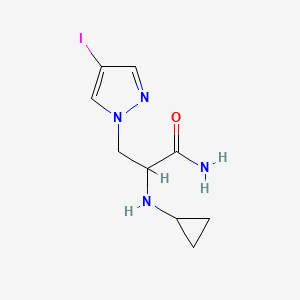
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/no-structure.png)
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)

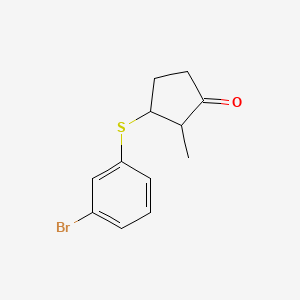
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
